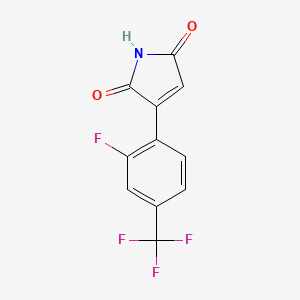

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-8-3-5(11(13,14)15)1-2-6(8)7-4-9(17)16-10(7)18/h1-4H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZSBYCUAZPJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C2=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727163 | |

| Record name | 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927896-24-0 | |

| Record name | 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant conditions . The process involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing for yield and purity. This involves careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the phenyl ring.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrrole derivatives, including 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in European Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole can inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

The compound's mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. It has been shown to act as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Case Study: Synthesis and Testing

A recent synthesis of this compound was reported where it was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent response with an IC50 value significantly lower than that of conventional chemotherapeutics .

Materials Science

Polymer Additives

this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved resistance to thermal degradation .

Conductive Materials

The compound also exhibits potential as a precursor for conducting polymers. Research indicates that when polymerized, it can form conductive films suitable for applications in organic electronics .

Agrochemicals

Pesticide Development

In the field of agrochemicals, this compound's fluorinated structure contributes to its effectiveness as a pesticide. Studies have shown that fluorinated compounds often exhibit enhanced biological activity against pests due to their lipophilicity and metabolic stability .

Case Study: Efficacy Against Insect Pests

A field trial conducted on crops infested with aphids demonstrated that formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls. The results were promising enough to warrant further exploration into its use as a biopesticide .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to fluoroimide’s chlorine substituents, which are bulkier and less electronegative. This may improve membrane permeability and target binding in therapeutic contexts . Fluorine placement: The 2-fluoro substituent in the target compound vs.

Biological Activity: Fluoroimide’s pesticidal activity is attributed to its dichloro and fluorophenyl groups, which disrupt microbial or fungal pathways .

Research Findings and Gaps

- Fluoroimide : Validated as a pesticide with broad-spectrum efficacy, but its chlorine substituents raise toxicity concerns compared to fluorinated analogs .

- TCS 21311 : Highlights the pyrrole-dione scaffold’s versatility in medicinal chemistry, though its complex substituents necessitate multi-step synthesis .

- Target Compound: No direct activity data is available, but its trifluoromethyl group aligns with trends in agrochemical and pharmaceutical design for improved stability and selectivity.

Biological Activity

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, with the CAS number 927896-24-0, is a compound that has garnered attention due to its diverse biological activities. This article reviews the structural characteristics, synthesis methods, and biological properties of this compound, focusing on its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 259.16 g/mol. The compound features a pyrrole ring substituted with a fluorinated phenyl group, which is significant for its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets .

Synthesis

The synthesis of pyrrole derivatives typically involves the reaction of substituted amidrazones with cyclic anhydrides. For instance, the compound can be synthesized through the reaction of 2,3-dimethylmaleic anhydride with suitable amidrazones, resulting in distinct stereoisomers that exhibit varied biological properties .

Antimicrobial Activity

Research indicates that pyrrole derivatives possess notable antimicrobial properties. In studies assessing antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, derivatives similar to this compound demonstrated significant inhibition of bacterial growth . The effectiveness of these compounds often correlates with their structural features, particularly the presence of electron-withdrawing groups like trifluoromethyl.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been extensively studied. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of pyrrole derivatives have been evaluated against various cancer cell lines. For example, studies have shown that related compounds significantly inhibit the proliferation of human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The most promising derivatives achieved higher efficacy compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

- Case Study on Antimicrobial Activity : A derivative similar to this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, confirming its potential as an antimicrobial agent.

- Case Study on Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of pyrrole derivatives on PBMCs stimulated by lipopolysaccharides, it was found that certain compounds led to a reduction in cytokine production by up to 85%, indicating their potential for treating inflammatory conditions.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Significant inhibition | Staphylococcus aureus, E. coli |

| Anti-inflammatory | Inhibition of cytokines | Human PBMCs |

| Antiproliferative | High efficacy against cancer cells | HepG-2, MCF-7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.